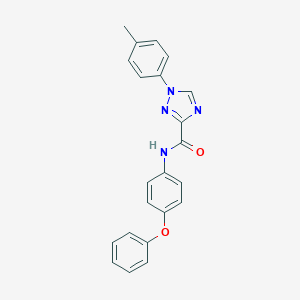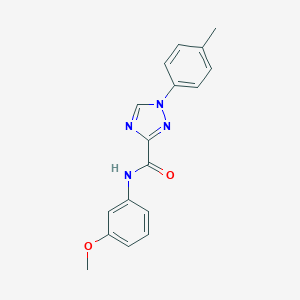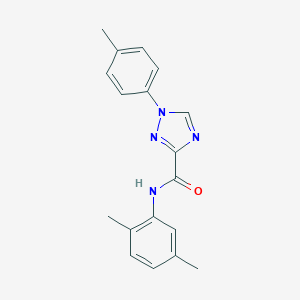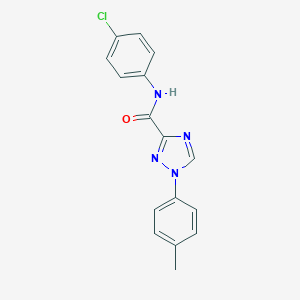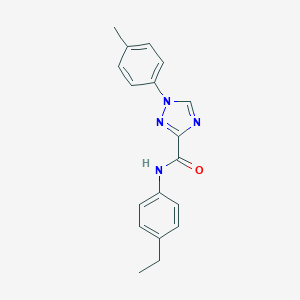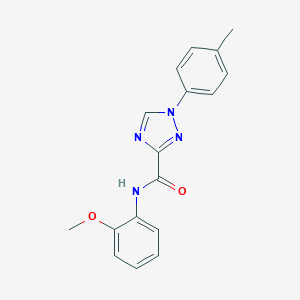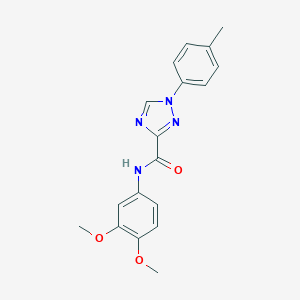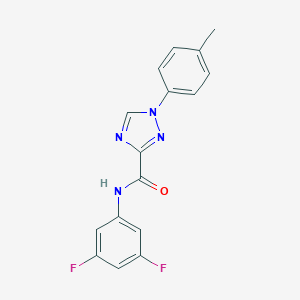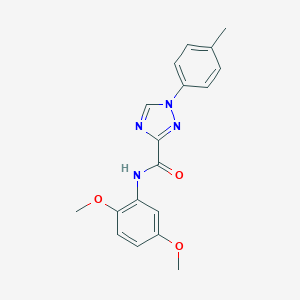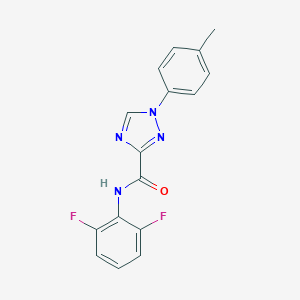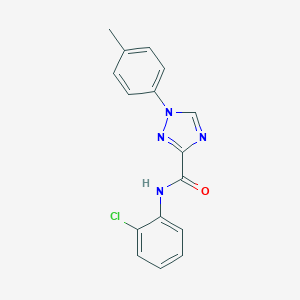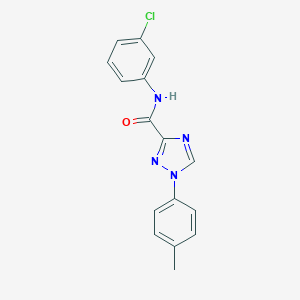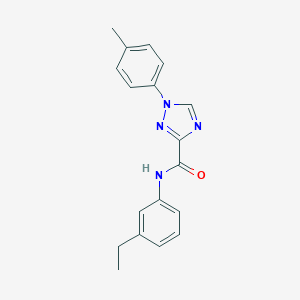![molecular formula C15H11ClN2O B278964 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one, also known as MCCP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MCCP belongs to the class of cycloheptapyrazole compounds and is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Wirkmechanismus
1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one acts as a competitive inhibitor of 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol in various tissues. By inhibiting this enzyme, this compound reduces the levels of active cortisol, which can have beneficial effects on glucose metabolism and other physiological processes.
Biochemical and physiological effects:
In addition to its effects on glucose metabolism, this compound has been shown to have other biochemical and physiological effects, including the regulation of lipid metabolism, inflammation, and oxidative stress. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one as a research tool is its selectivity for 11β-HSD1, which allows for the specific targeting of this enzyme in various tissues. However, the use of this compound in laboratory experiments may be limited by its solubility and stability, as well as its potential toxicity at high doses.
Zukünftige Richtungen
Future research on 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one may focus on its potential therapeutic applications in the treatment of metabolic disorders, as well as its effects on other physiological processes. Further optimization of the synthesis and formulation of this compound may also be necessary to improve its efficacy and safety as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one involves several steps, including the condensation of 3-chlorobenzaldehyde with 3-methylcycloheptanone to form the intermediate, which is then cyclized with hydrazine hydrate to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it more suitable for research purposes.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes and obesity. 11β-HSD1 is an enzyme that plays a key role in the regulation of glucocorticoid metabolism, and its inhibition by this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Eigenschaften
Molekularformel |
C15H11ClN2O |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-13-7-2-3-8-14(19)15(13)18(17-10)12-6-4-5-11(16)9-12/h2-9H,1H3 |
InChI-Schlüssel |
DKVOBVLOXAGKNK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)
